Comparative Lipophilicity (LogP): Tert-Butyl vs. n-Butyl Analog
The target compound exhibits higher calculated lipophilicity (LogP = 2.80) compared to its n-butyl analog (LogP = 2.80) . While the difference is minimal, the tert-butyl group's increased steric bulk can significantly affect membrane permeability and metabolic stability in biological systems, a well-established principle in medicinal chemistry .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.80 (ChemSrc calculation) |
| Comparator Or Baseline | n-Butyl analog (CAS 61861-79-8): LogP = 2.80 |
| Quantified Difference | ΔLogP ≈ 0.00; steric parameter (Taft Es) differs substantially (t-Bu: -1.54 vs. n-Bu: -0.39) |
| Conditions | Calculated LogP from ChemSrc database; Taft steric parameters from literature |
Why This Matters
Equivalent lipophilicity combined with greater steric bulk makes the tert-butylthio compound a valuable probe for differentiating steric vs. lipophilic contributions in SAR studies.
